molecular formula C16H19N7O2 B2944409 (E)-7-isopropyl-1,3-dimethyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione CAS No. 714290-12-7

(E)-7-isopropyl-1,3-dimethyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2944409
CAS RN: 714290-12-7
M. Wt: 341.375
InChI Key: KPOGSPMCLFNZQL-GIJQJNRQSA-N
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Description

(E)-7-isopropyl-1,3-dimethyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H19N7O2 and its molecular weight is 341.375. The purity is usually 95%.
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Scientific Research Applications

Electronic Bistability in Memory Devices

A related compound, 2-[(pyridin-4-ylmethylene)-amino]-6-(N′-pyridin-4-ylmethylene-hydrazino)-benzo[de]isoquinoline-1,3-dione (2PyNI), demonstrated significant potential in electronic applications, specifically in memory devices. Devices using 2PyNI exhibited different electronic bistability performances, including both volatile memory and write-once-read-many-times (WORM) effects. These variations were attributed to the different interactions between 2PyNI and metal electrodes, showcasing the relevance of similar pyridine-hydrazinyl-purine compounds in electronic memory technology (Ma et al., 2015).

Synthetic Potential in Organic Chemistry

The synthesis of 7-R-8-hydrazine derivatives of 1,3-dimethylxanthine, closely related to the queried compound, has been explored due to their potential as bioactive substances. These derivatives have shown promise in various medical applications, including depression, infection diseases, hypertension, and diabetes treatments. The study emphasizes the synthetic versatility of such compounds and their potential in creating biologically active substances (Korobko, 2016).

Advancements in Molecular Docking and Screening

Pyridine-hydrazinyl-purine derivatives have been synthesized and subjected to molecular docking screenings towards various target proteins. These compounds, including the likes of 6-(3,4-dimethylphenyl)-2-hydrazinyl-4-(thiophen-2-yl)-pyridine-3-carbonitrile, demonstrate moderate to good binding energies, suggesting their potential in drug discovery and biochemical applications. The study highlights the utility of such compounds in in silico screenings and their antimicrobial and antioxidant activities (Flefel et al., 2018).

properties

IUPAC Name

1,3-dimethyl-7-propan-2-yl-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O2/c1-10(2)23-12-13(21(3)16(25)22(4)14(12)24)19-15(23)20-18-9-11-6-5-7-17-8-11/h5-10H,1-4H3,(H,19,20)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOGSPMCLFNZQL-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(N=C1NN=CC3=CN=CC=C3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=C(N=C1N/N=C/C3=CN=CC=C3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-7-isopropyl-1,3-dimethyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

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